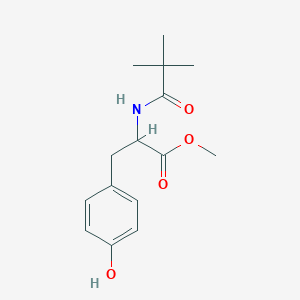![molecular formula C21H31N3O2S2 B4078277 4-{2-[({[1-(1-adamantyl)ethyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B4078277.png)
4-{2-[({[1-(1-adamantyl)ethyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide
Übersicht
Beschreibung
4-{2-[({[1-(1-adamantyl)ethyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide, commonly known as ABE-404, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. ABE-404 belongs to the class of sulfonamide compounds and has been identified as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in a variety of tumors and is known to play a crucial role in tumor growth and metastasis.
Wirkmechanismus
ABE-404 works by selectively inhibiting the activity of CA IX, which is overexpressed in tumor cells. CA IX plays a crucial role in the regulation of pH in tumor cells, which is essential for tumor growth and metastasis. Inhibition of CA IX activity by ABE-404 results in the accumulation of acidic metabolites in the tumor microenvironment, which leads to reduced tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
ABE-404 has been shown to have several biochemical and physiological effects. The compound has been shown to selectively inhibit the activity of CA IX, which results in the accumulation of acidic metabolites in the tumor microenvironment. This acidic environment leads to reduced tumor growth, angiogenesis, and metastasis. ABE-404 has also been shown to reduce intraocular pressure in animal models, which makes it a potential therapeutic agent for the treatment of glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
ABE-404 has several advantages for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations associated with the use of ABE-404 in lab experiments. The compound has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, the compound has poor bioavailability, which limits its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of ABE-404. One potential direction is the development of more potent and selective inhibitors of CA IX. Additionally, the compound could be further studied for its potential use in the treatment of glaucoma. Another potential direction is the development of novel drug delivery systems that could enhance the bioavailability of ABE-404 in vivo. Finally, the compound could be further studied for its potential use in combination therapy with other anticancer agents.
Wissenschaftliche Forschungsanwendungen
ABE-404 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the activity of CA IX, which is overexpressed in a variety of tumors, including breast, lung, and colon cancer. Inhibition of CA IX activity has been shown to reduce tumor growth, angiogenesis, and metastasis. ABE-404 has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models.
Eigenschaften
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S2/c1-14(21-11-16-8-17(12-21)10-18(9-16)13-21)24-20(27)23-7-6-15-2-4-19(5-3-15)28(22,25)26/h2-5,14,16-18H,6-13H2,1H3,(H2,22,25,26)(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMEPAAOKHWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078202.png)

![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4078212.png)
![3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone](/img/structure/B4078218.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078236.png)
![2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate](/img/structure/B4078253.png)
![N-{4-[6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4078257.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078271.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)benzamide hydrochloride](/img/structure/B4078284.png)
![2,4-dichloro-N-[1-(4-methyl-5-{[2-(2-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4078292.png)
![2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4078296.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078322.png)